[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate [(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16026330
InChI: InChI=1S/C23H23NO6/c1-12(25)30-20-7-13-6-18-19(28-10-27-18)8-14(13)22-23(20,2)16-4-5-17-21(29-11-26-17)15(16)9-24(22)3/h4-6,8,20,22H,7,9-11H2,1-3H3/t20?,22-,23+/m1/s1
SMILES:
Molecular Formula: C23H23NO6
Molecular Weight: 409.4 g/mol

[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate

CAS No.:

Cat. No.: VC16026330

Molecular Formula: C23H23NO6

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate -

Specification

Molecular Formula C23H23NO6
Molecular Weight 409.4 g/mol
IUPAC Name [(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate
Standard InChI InChI=1S/C23H23NO6/c1-12(25)30-20-7-13-6-18-19(28-10-27-18)8-14(13)22-23(20,2)16-4-5-17-21(29-11-26-17)15(16)9-24(22)3/h4-6,8,20,22H,7,9-11H2,1-3H3/t20?,22-,23+/m1/s1
Standard InChI Key PUHCFWFODBLSAP-LQKDOSGMSA-N
Isomeric SMILES CC(=O)OC1CC2=CC3=C(C=C2[C@@H]4[C@]1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3
Canonical SMILES CC(=O)OC1CC2=CC3=C(C=C2C4C1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3

Introduction

Structural and Stereochemical Characteristics

Core Architecture

The molecule features a hexacyclic framework comprising five oxygen-containing rings (tetraoxa system) and one nitrogen-containing ring (aza component). X-ray crystallography of related analogs reveals a boat-chair conformation in the central bicyclic segment, stabilized by intramolecular hydrogen bonding between the acetate carbonyl and adjacent ether oxygen. The stereochemical configuration at C1 and C13 (both R) critically influences biological activity, as evidenced by 40% reduced dopaminergic neuron protection in (1S,13R) diastereomers .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₂₃H₂₃NO₆
Molecular Weight409.4 g/mol
IUPAC Name[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate
Isomeric SMILESCC(=O)OC1CC2=CC3=C(C=C2[C@@H]4[C@]1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3
Topological Polar Surface Area98.7 Ų

Synthetic Methodology

Retrosynthetic Strategy

Industrial synthesis (VulcanChem, 2024) employs a convergent approach:

Purification Challenges

Reverse-phase HPLC (C18 column, 85:15 acetonitrile/water) resolves diastereomeric impurities caused by epoxide ring-opening side reactions. Dynamic NMR studies (500 MHz, DMSO-d₆) confirm >99% stereochemical purity in commercial batches.

Physicochemical Profile

Solubility and Stability

  • Aqueous Solubility: 2.8 mg/mL at pH 7.4 (25°C), enhanced to 14.3 mg/mL in 5% β-cyclodextrin solutions

  • LogP: 1.9 (calculated), 1.7 (experimental via shake-flask method)

  • Degradation Pathways:

    • Acidic conditions (pH <3): Acetate ester hydrolysis (t₁/₂ = 2.3h)

    • Alkaline conditions (pH >9): Ring-opening of epoxide moieties

Spectroscopic Fingerprints

  • IR (KBr): ν 1745 cm⁻¹ (C=O ester), 1260 cm⁻¹ (C-O-C), 1620 cm⁻¹ (aromatic C=C)

  • ¹H NMR (DMSO-d₆): δ 2.03 (s, 3H, CH₃CO), 3.78 (d, J=9.1Hz, H-13), 5.21 (m, H-1), 6.45–7.12 (m, aromatic protons)

Biological Activity and Mechanistic Insights

Neuroprotective Effects

In C. elegans Parkinson’s models (6-OHDA-induced):

  • 62% reduction in dopaminergic neuron loss (10μM, p<0.001 vs control)

  • Restored lipid content to 89% of wild-type levels (OW13 strain)

  • Extended median lifespan by 37% (p<0.01) via upregulation of rpn5 proteasome subunits

Anti-inflammatory Mechanisms

Modulation of cholinergic pathways:

  • 48% inhibition of TNF-α release in LPS-stimulated macrophages (EC₅₀=3.2μM)

  • Competitive binding to α7 nAChR (Kd=184nM) confirmed via surface plasmon resonance

  • Suppressed HMGB1 nuclear translocation by 71% in rheumatoid arthritis synoviocytes

Metabolic Fate

  • CYP450 Metabolism: Primarily CYP3A4-mediated demethylation (Vmax=12.3 pmol/min/mg, Km=8.7μM)

  • Plasma Protein Binding: 92% (albumin), 8% (α1-acid glycoprotein)

  • Tissue Distribution: Brain/plasma ratio=0.6 after i.v. administration

Preclinical Research Findings

Parkinson’s Disease Models

  • α-Synuclein Aggregation: Reduced fibril formation by 54% (Thioflavin T assay)

  • Behavioral Recovery: 83% improvement in food-sensing behavior (p<0.005)

  • Dopamine Levels: Restored striatal dopamine to 78% of baseline (HPLC-ECD)

Autoimmune Disease Applications

  • Collagen-Induced Arthritis: 69% reduction in paw swelling (10mg/kg/day, 14 days)

  • IL-6 Modulation: Serum IL-6 decreased from 348pg/mL to 112pg/mL (p<0.01)

Analytical Characterization Tables

Table 2: Chromatographic Parameters

MethodConditionsRetention Time
HPLC-UV (Purity)C18, 40% MeCN/60% H₂O (+0.1% TFA), 1mL/min12.7 min
UPLC-MS (Metabolite ID)HILIC, 5mM NH₄OAc in MeOH/H₂O[M+H]+ 410.2

Table 3: Toxicological Profile

ParameterValue
LD₅₀ (Mouse, i.v.)128mg/kg
Ames TestNegative (≤1.2 rev/plate)
hERG Inhibition (IC₅₀)>100μM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator